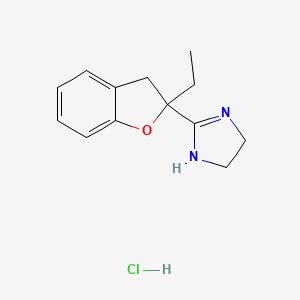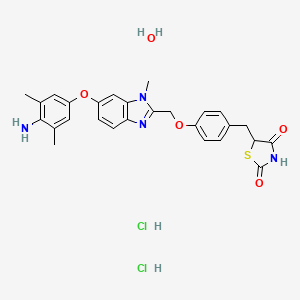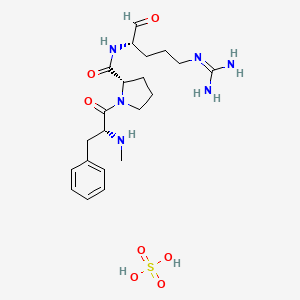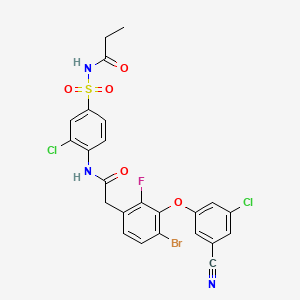
Elsulfavirina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Elsulfavirina tiene varias aplicaciones de investigación científica, que incluyen:
Tratamiento del VIH: Como inhibidor no nucleósido de la transcriptasa inversa, this compound se utiliza principalmente en combinación con otros fármacos antirretrovirales para tratar las infecciones por VIH-1.
Investigación antiviral: Se está investigando this compound por su posible uso en el tratamiento de otras infecciones virales, incluida la COVID-19.
Estudios de farmacocinética: La investigación sobre this compound incluye el estudio de su farmacocinética, metabolismo y formulaciones de acción prolongada para mejorar el cumplimiento del paciente.
Mecanismo De Acción
Elsulfavirina ejerce sus efectos al inhibir la enzima transcriptasa inversa del VIH-1, evitando que el virus se replique . Como profármaco, se metaboliza en el compuesto activo desthis compound, que se une a la enzima transcriptasa inversa y bloquea su actividad . Esta inhibición interrumpe el ciclo de replicación viral, reduciendo la carga viral en los pacientes .
Métodos De Preparación
Elsulfavirina se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios clave. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura central: La síntesis comienza con la preparación de la estructura central, que implica la reacción de ácido 4-bromo-3-(3-cloro-5-cianofenoxi)-2-fluorofenilacético con reactivos apropiados para formar el intermedio deseado.
Sulfonilación: Luego, el intermedio se somete a sulfonilación utilizando cloruro de sulfonilo para introducir el grupo sulfonilo.
Acoplamiento final: El paso final implica acoplar el intermedio sulfonilado con 3-clorofenilamina para formar this compound.
Los métodos de producción industrial para this compound implican optimizar estas rutas sintéticas para lograr altos rendimientos y pureza. Esto incluye el uso de técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares regulatorios .
Análisis De Reacciones Químicas
Elsulfavirina se somete a diversas reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro, convirtiéndolos en aminas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Elsulfavirina es única entre los inhibidores no nucleósidos de la transcriptasa inversa debido a su larga vida media y su perfil farmacocinético favorable . Los compuestos similares incluyen:
Efavirenz: Otro inhibidor no nucleósido de la transcriptasa inversa utilizado en el tratamiento del VIH.
Nevirapina: Un inhibidor no nucleósido de la transcriptasa inversa ampliamente utilizado con un perfil de resistencia diferente.
Rilpivirina: Conocido por su alta potencia y uso en terapias combinadas.
La singularidad de this compound radica en sus formulaciones de acción prolongada y su posible uso en el tratamiento de otras infecciones virales .
Propiedades
IUPAC Name |
N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDEARCBRNRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868046-19-9 | |
| Record name | Elsulfavirine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elsulfavirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELSULFAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



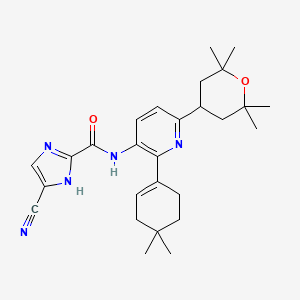
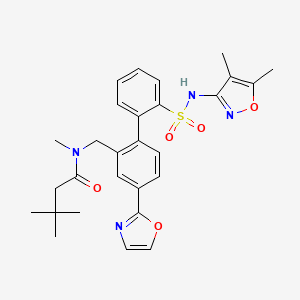
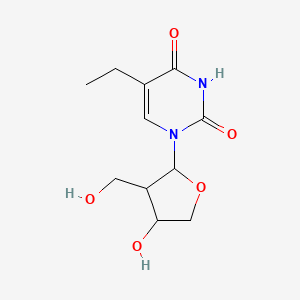

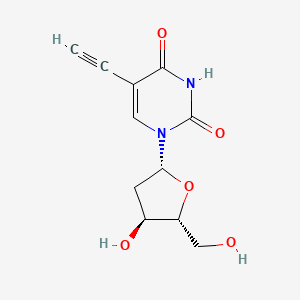

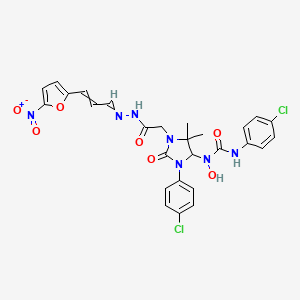
![4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one](/img/structure/B1671116.png)
